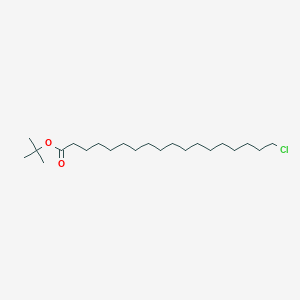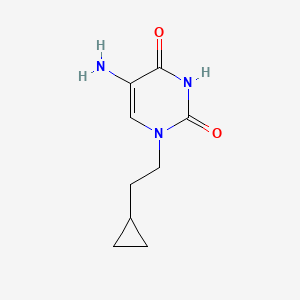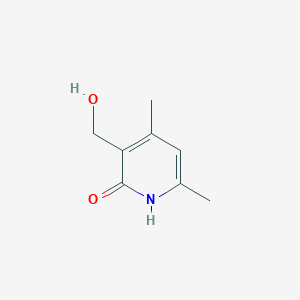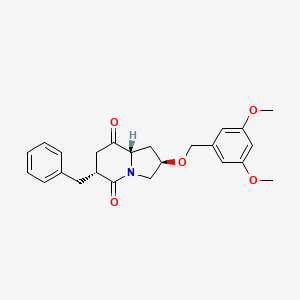![molecular formula C8H10N2 B13339085 2-(Bicyclo[1.1.1]pentan-1-yl)-1H-imidazole](/img/structure/B13339085.png)
2-(Bicyclo[1.1.1]pentan-1-yl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bicyclo[1.1.1]pentan-1-yl)-1H-imidazole is a compound that features a unique bicyclo[1.1.1]pentane (BCP) scaffold attached to an imidazole ring. The bicyclo[1.1.1]pentane structure is known for its high strain and three-dimensional character, making it an interesting subject for research in various fields, including medicinal chemistry and materials science. The imidazole ring is a common motif in many biologically active compounds, contributing to the compound’s potential in drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[1.1.1]pentan-1-yl)-1H-imidazole typically involves the construction of the bicyclo[1.1.1]pentane core followed by the attachment of the imidazole ring. One common method for synthesizing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellane .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane derivatives, including this compound, often relies on scalable methods such as photoredox catalysis and strain-release amination of propellane . These methods allow for the production of large quantities of the compound, making it feasible for use in drug discovery and other applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bicyclo[1.1.1]pentan-1-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the imidazole ring or the bicyclo[1.1.1]pentane core.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
2-(Bicyclo[1.1.1]pentan-1-yl)-1H-imidazole has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing complex molecules.
Wirkmechanismus
The mechanism of action of 2-(Bicyclo[1.1.1]pentan-1-yl)-1H-imidazole involves its interaction with molecular targets and pathways in biological systems. The imidazole ring can act as a ligand for metal ions, influencing enzymatic activity and other biochemical processes . The bicyclo[1.1.1]pentane core adds three-dimensional character to the molecule, potentially enhancing its binding affinity and specificity for certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: A simple BCP structure without additional functional groups.
Bicyclo[1.1.1]pentylamine: A BCP derivative with an amine group, used in drug discovery.
Bicyclo[1.1.1]pentyl alcohol: A BCP derivative with an alcohol group, used in materials science.
Uniqueness
2-(Bicyclo[1.1.1]pentan-1-yl)-1H-imidazole is unique due to the combination of the bicyclo[1.1.1]pentane core and the imidazole ring. This combination provides a balance of stability, reactivity, and biological activity, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C8H10N2 |
|---|---|
Molekulargewicht |
134.18 g/mol |
IUPAC-Name |
2-(1-bicyclo[1.1.1]pentanyl)-1H-imidazole |
InChI |
InChI=1S/C8H10N2/c1-2-10-7(9-1)8-3-6(4-8)5-8/h1-2,6H,3-5H2,(H,9,10) |
InChI-Schlüssel |
JFPJOMVFMBCDEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1(C2)C3=NC=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13339007.png)
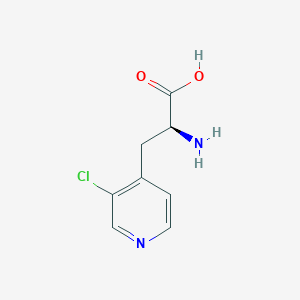
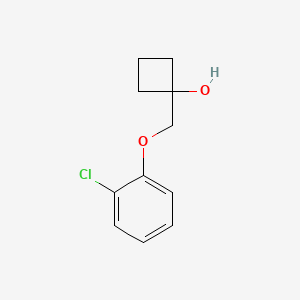
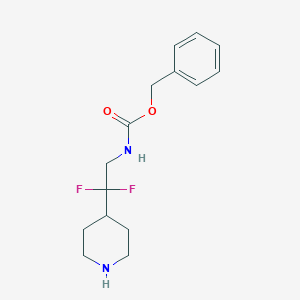

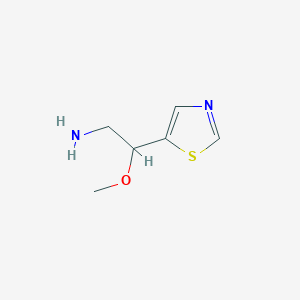

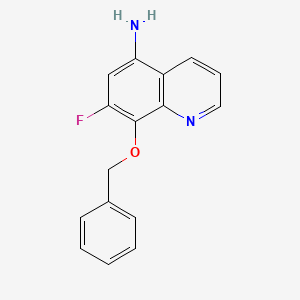
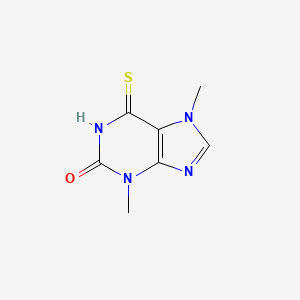
![2-[Methyl(thiolan-3-yl)amino]benzoic acid](/img/structure/B13339060.png)
